molecular formula C12H20 B1583686 Perhydroacenaphthene CAS No. 2146-36-3

Perhydroacenaphthene

Cat. No.: B1583686
CAS No.: 2146-36-3
M. Wt: 164.29 g/mol
InChI Key: FZDZWLDRELLWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is derived from acenaphthene through hydrogenation and is characterized by its high boiling point and stability . This compound is significant in various industrial and scientific applications due to its unique chemical properties.

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDZWLDRELLWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC3C2C(C1)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883801
Record name Acenaphthylene, dodecahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2146-36-3
Record name Dodecahydroacenaphthylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2146-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acenaphthylene, dodecahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acenaphthylene, dodecahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acenaphthylene, dodecahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perhydroacenaphthene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Acenaphthene was hydrogenated by the same procedure as in Example 1 except that the catalyst was replaced by a Raney nickel catalyst. Perhydroacenaphthene was produced in a yield of 100%, but the yields of Nos. 1 to 4 isomers were 18.9%, 8.3%, 37.4%, and 35.4%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A shaking autoclave having an internal volume of about 60 ml was charged with 5 grams of acenaphthene and 0.2 gram of a 50% Ni/kieselguhr catalyst and with hydrogen at an initial pressure of 200 kg/cm2 gauge. Reaction was effected at 200° C. for 7 hours. Perhydroacenaphthene was produced in a yield of 100%, and the combined selectivity of Nos. 1 and 3 trans-isomers was 96%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Acenaphthene is dissolved in methylcyclohexane and then hydrogenated at 475° F. and under a hydrogen pressure of 500 p.s.i.g. using a 1% platinum-on-alumina catalyst to form perhydroacenaphthene (C12H20). After removal of most of the methylcyclohexane by distillation, the perhydroacenaphthene containing 3.3% of residual methylcyclohexane is charged in amount of 520 g. to an autoclave provided with means for effecting agitation. 70 g. of anhydrous HF are added, 30 g. of BF3 are pressured into the autoclave and the mixture is heated to and maintained in the range of 60°-100° C. and mainly in the neighborhood of 95° C. for 6.3 hours while being agitated. The reaction is then stopped, and the hydrocarbon layer is separated from the catalyst layer and washed to remove residual catalyst. Analysis of the hydrocarbon produce by vapor phase chromatography gives the results shown in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
500
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perhydroacenaphthene
Reactant of Route 2
Perhydroacenaphthene
Reactant of Route 3
Perhydroacenaphthene
Reactant of Route 4
Perhydroacenaphthene
Reactant of Route 5
Perhydroacenaphthene
Reactant of Route 6
Perhydroacenaphthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.